molecular formula C13H20N2O2 B1393343 N,N-Diisopropyl-4-methoxypicolinamide CAS No. 446019-94-9

N,N-Diisopropyl-4-methoxypicolinamide

Cat. No. B1393343
M. Wt: 236.31 g/mol
InChI Key: YFXZFQIMLQYBCM-UHFFFAOYSA-N
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Description

“N,N-Diisopropyl-4-methoxypicolinamide” is a chemical compound with the empirical formula C13H20N2O2 . It is a solid substance and its molecular weight is 236.31 .


Molecular Structure Analysis

The SMILES string of “N,N-Diisopropyl-4-methoxypicolinamide” is COc1ccnc(c1)C(=O)N(C©C)C©C . This string represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

“N,N-Diisopropyl-4-methoxypicolinamide” is a solid substance . Its empirical formula is C13H20N2O2, and it has a molecular weight of 236.31 .

Scientific Research Applications

1. Pharmacokinetic Studies

N,N-Diisopropyl-4-methoxypicolinamide appears to contribute to the study of pharmacokinetics, particularly in relation to drug absorption. For instance, studies have highlighted its role in promoting the absorption of various drugs such as salicylate, paracetamol, tetracycline, pivampicillin, ethanol, and levodopa. The absorption of digoxin from slow-release tablets was influenced by multiple doses of N,N-Diisopropyl-4-methoxypicolinamide, indicating its impact on drug pharmacokinetics (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

2. Anti-Inflammatory Activity

There is a significant body of research indicating the potential anti-inflammatory properties of derivatives similar to N,N-Diisopropyl-4-methoxypicolinamide. For instance, luteolin, a flavonoid, has demonstrated strong anti-inflammatory activity both in vitro and in vivo, suggesting that similar compounds could have comparable effects (Aziz, Kim, & Cho, 2018).

3. Antimicrobial and Antitumor Activities

Research into isoquinoline alkaloids, which share a chemical structure similar to N,N-Diisopropyl-4-methoxypicolinamide, has revealed significant antimicrobial and antitumor activities. These compounds have been identified as potential sources of leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).

4. Antioxidant Analysis

The role of N,N-Diisopropyl-4-methoxypicolinamide in antioxidant analysis has been explored, with a focus on determining the antioxidant capacity of complex samples. This is crucial in fields ranging from food engineering to medicine and pharmacy (Munteanu & Apetrei, 2021).

Safety And Hazards

“N,N-Diisopropyl-4-methoxypicolinamide” is classified as an acute toxin (4th category) for oral intake . It has a GHS07 pictogram, and the signal word for it is "Warning" . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

4-methoxy-N,N-di(propan-2-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(2)15(10(3)4)13(16)12-8-11(17-5)6-7-14-12/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXZFQIMLQYBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=NC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diisopropyl-4-methoxypicolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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